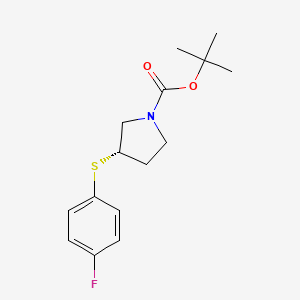

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

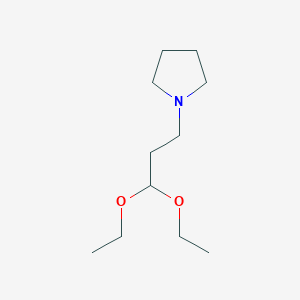

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate, or (S)-4-F-TBP, is a synthetic compound that has recently been gaining attention for its potential applications in the field of scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is characterized by its four-fluoro-phenylthio group. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive option for researchers looking to explore the effects of various compounds on living systems.

Wissenschaftliche Forschungsanwendungen

C-H Bond Activation in Platinum(II) Complexes

A study investigated the activation of sp2 and sp3 C-H bonds using a platinum(II) complex, showing the delicate balance between two types of cyclometalations. This research demonstrates the potential of using (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate in metal-mediated bond activation processes, which are crucial in the field of organometallic chemistry and catalysis (Crosby, Clarkson, & Rourke, 2009).

Synthesis of Chiral Pyrrolidines

The compound was utilized in an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. This process involved a nitrile anion cyclization strategy, proving effective in the creation of chiral pyrrolidine structures with high yield and enantiomeric excess. This application is significant in the synthesis of bioactive molecules and pharmaceuticals (Chung et al., 2005).

Antibacterial Activity in Naphthyridine Derivatives

In a study on fluoronaphthyridines as antibacterial agents, a derivative containing the (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine motif was investigated. This compound showed promising in vitro and in vivo antibacterial activities, highlighting its potential in the development of new therapeutic agents (Bouzard et al., 1992).

Development of Superconductors

A study explored the electropolymerization of pyrrole and thiophene monomers, including derivatives of (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine, for applications in supercapacitors. This research provides insights into the potential use of this compound in the field of energy storage and electronic materials (Yue et al., 2012).

Asymmetric Synthesis and Molecular Docking

This compound was used in the asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity. The study also involved comprehensive molecular docking studies, showing the compound's relevance in the development of novel inhibitors with therapeutic potential (Ayan et al., 2013).

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGONQZUUQXPDK-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)

![[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2937319.png)

![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)

![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide](/img/structure/B2937327.png)